Cas no 2090998-14-2 (2-Methyl-7-(trifluoromethyl)-1,4-oxazepane)

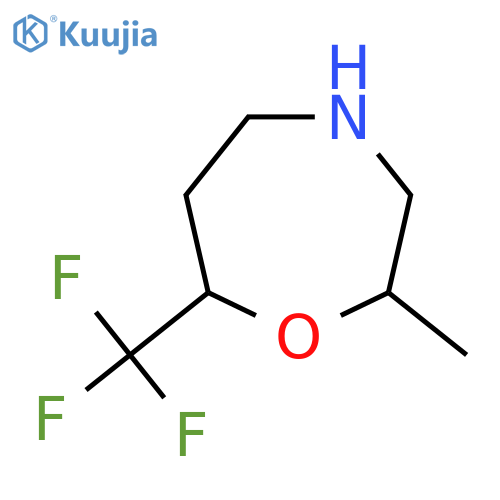

2090998-14-2 structure

商品名:2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

CAS番号:2090998-14-2

MF:C7H12F3NO

メガワット:183.171492576599

MDL:MFCD30730693

CID:4636866

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

- 2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers

- C77416

-

- MDL: MFCD30730693

- インチ: 1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3

- InChIKey: OPZMNTLJZPVLJS-UHFFFAOYSA-N

- ほほえんだ: FC(C1CCNCC(C)O1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 148

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 21.3

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-367044-5.0g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane |

2090998-14-2 | 95% | 5.0g |

$3935.0 | 2023-03-02 | |

| abcr | AB543257-500mg |

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane; . |

2090998-14-2 | 500mg |

€1582.00 | 2023-09-01 | ||

| A2B Chem LLC | AW31147-5g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 5g |

$4178.00 | 2024-04-20 | |

| Aaron | AR01BUEV-250mg |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 250mg |

$949.00 | 2025-02-09 | |

| A2B Chem LLC | AW31147-10g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 10g |

$6180.00 | 2024-04-20 | |

| Aaron | AR01BUEV-50mg |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 50mg |

$459.00 | 2025-02-09 | |

| Aaron | AR01BUEV-5g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 5g |

$5436.00 | 2025-03-30 | |

| A2B Chem LLC | AW31147-2.5g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 2.5g |

$2835.00 | 2024-04-20 | |

| Aaron | AR01BUEV-10g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers |

2090998-14-2 | 95% | 10g |

$8051.00 | 2023-12-14 | |

| Enamine | EN300-367044-1.0g |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane |

2090998-14-2 | 95% | 1g |

$0.0 | 2023-06-07 |

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2090998-14-2 (2-Methyl-7-(trifluoromethyl)-1,4-oxazepane) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2090998-14-2)2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

清らかである:99%

はかる:1g

価格 ($):1390.0